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Compound of Interest

Compound Name: Carmichaenine C

Cat. No.: B15592520 Get Quote

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Carmichaenine C" is not

readily available in public scientific literature. It is highly probable that this name is a minor

variant or a recent discovery within the broader class of diterpenoid alkaloids isolated from the

plant Aconitum carmichaelii. Notably, the isolation of compounds named carmichaenine A-E,

which are aconitine-type C19-diterpenoid alkaloids, has been reported from the aerial parts of

this plant. This guide will, therefore, focus on the physical and chemical characteristics of this

class of compounds, drawing on data from closely related and well-characterized diterpenoid

alkaloids from Aconitum carmichaelii to provide a comprehensive overview.

Introduction
Diterpenoid alkaloids from Aconitum species, particularly Aconitum carmichaelii, are a large

and structurally diverse family of natural products. These compounds are characterized by a

complex C19 or C20 carbon skeleton and possess a wide range of biological activities.

Historically used in traditional medicine, these alkaloids are now the subject of intense scientific

scrutiny for their potential therapeutic applications and inherent toxicities. This guide provides a

detailed overview of the physical and chemical properties, experimental protocols for isolation

and characterization, and known biological activities of this important class of compounds, with

a focus on the aconitine-type C19-diterpenoid alkaloids, to which the carmichaenines belong.
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The physical and chemical properties of diterpenoid alkaloids from Aconitum carmichaelii are

diverse, reflecting their structural complexity. The data presented below are representative of

this class of compounds and are based on published data for well-characterized analogs.

General Properties
Table 1: General Physical and Chemical Properties of Representative Diterpenoid Alkaloids

Property Description References

Appearance
Typically white amorphous

powders or crystalline solids.

Solubility

Generally soluble in organic

solvents such as chloroform,

methanol, and ethanol.

Alkaloid salts are more soluble

in water.

[1][2]

Melting Point

Varies widely depending on the

specific structure and purity.

Often reported with

decomposition.

Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation of these complex alkaloids.

Table 2: Key Spectroscopic Data for Representative C19-Diterpenoid Alkaloids
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Spectroscopic Technique
Characteristic Features
and Data Ranges

References

UV Spectroscopy

Absorption maxima are

typically observed, which can

indicate the presence of

certain chromophores.

IR Spectroscopy (KBr, cm⁻¹)

Shows characteristic

absorption bands for functional

groups such as hydroxyls (O-

H), carbonyls (C=O), and C-O

bonds.

¹H NMR Spectroscopy

Complex spectra with signals

for methoxy groups, acetyl

groups, and various methine

and methylene protons on the

diterpenoid skeleton.

¹³C NMR Spectroscopy

Provides detailed information

on the carbon skeleton, with

characteristic chemical shifts

for carbonyl carbons, carbons

bearing heteroatoms, and the

various carbons of the

polycyclic system.[3][4][5]

Mass Spectrometry (MS)

High-resolution mass

spectrometry (HR-ESI-MS) is

used to determine the exact

molecular formula.

Fragmentation patterns

provide structural information.

Note on ¹³C NMR Spectroscopy: The ¹³C NMR spectra of C19-diterpenoid alkaloids are

complex but show predictable patterns. Chemical shift trends are valuable for identifying the

basic skeleton and the substitution patterns of hydroxyl and methoxy groups.[3][4]
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Experimental Protocols
The isolation and characterization of diterpenoid alkaloids from Aconitum carmichaelii involve a

multi-step process.

Isolation and Purification
A general workflow for the isolation and purification of these alkaloids is as follows:

Dried and Powdered
Plant Material

(Aconitum carmichaelii)

Extraction
(e.g., with ethanol)

Concentration
(in vacuo) Acid-Base Partitioning Crude Alkaloid

Fraction
Column Chromatography
(e.g., Silica gel, Alumina) Fractions Preparative HPLC Pure Diterpenoid

Alkaloids

Click to download full resolution via product page

General workflow for the isolation of diterpenoid alkaloids.

Methodology Details:

Extraction: The dried and powdered plant material (e.g., roots or aerial parts of Aconitum

carmichaelii) is typically extracted with a solvent like ethanol or methanol at room

temperature.

Acid-Base Partitioning: The resulting extract is concentrated and then subjected to an acid-

base partitioning procedure to separate the alkaloids from neutral and acidic components.

The extract is dissolved in an acidic aqueous solution, washed with an organic solvent (e.g.,

ethyl acetate), and then the aqueous layer is basified (e.g., with ammonia) and extracted

with an organic solvent (e.g., chloroform) to yield the crude alkaloid fraction.

Chromatography: The crude alkaloid fraction is then subjected to various chromatographic

techniques for separation and purification. This often involves initial separation by column

chromatography on silica gel or alumina, followed by further purification of the resulting

fractions using preparative high-performance liquid chromatography (HPLC).

Structural Elucidation
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The structures of the isolated pure compounds are determined using a combination of

spectroscopic methods:

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, DEPT,

COSY, HSQC, and HMBC experiments are used to determine the connectivity of atoms and

the overall structure of the molecule.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-

ESI-MS) is employed to determine the elemental composition and molecular formula.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about

the functional groups present in the molecule.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides

unambiguous determination of the three-dimensional structure.

Biological Activity and Signaling Pathways
Diterpenoid alkaloids from Aconitum carmichaelii exhibit a wide range of potent biological

activities, which are a double-edged sword of therapeutic potential and significant toxicity.

Cardiotoxicity
The most well-documented biological effect of many Aconitum alkaloids is their cardiotoxicity.[6]

Mechanism of Action: These alkaloids, particularly the diester-diterpenoid type, are known to

act on voltage-sensitive sodium channels in the myocardium. They bind to the open state of

these channels, leading to persistent activation, which can cause arrhythmias, hypotension,

and other severe cardiac events.[6]
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Simplified signaling pathway of Aconitum alkaloid cardiotoxicity.

Other Biological Activities
Beyond their toxicity, these alkaloids have been investigated for several therapeutic properties:

Analgesic and Anti-inflammatory Effects: Some diterpenoid alkaloids have shown significant

pain-relieving and anti-inflammatory properties.

Neuroprotective Activity: Certain compounds have demonstrated the ability to protect

neurons from damage.

Anti-tumor Activity: Several diterpenoid alkaloids have been evaluated for their cytotoxic

effects against various cancer cell lines. The anti-tumor mechanism may involve the

regulation of signaling pathways such as the PI3K-AKT and MAPK pathways.
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Anti-ulcerative Colitis Activity: Total alkaloids of A. carmichaelii have shown therapeutic

effects in models of ulcerative colitis, potentially through the inhibition of MAPK/NF-

κB/STAT3 signaling pathways.

Total Alkaloids of
A. carmichaelii (AAC)

MAPK

inhibits

NF-κB

inhibits

STAT3

inhibits

Inflammatory Response

Ulcerative Colitis
Symptoms
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Proposed anti-ulcerative colitis signaling pathway of A. carmichaelii alkaloids.

Conclusion
The diterpenoid alkaloids from Aconitum carmichaelii, including the carmichaenine series,

represent a fascinating and challenging class of natural products. Their complex structures and

potent biological activities offer both therapeutic promise and significant toxicological concerns.

Further research is necessary to fully characterize individual compounds like Carmichaenine
C and to elucidate their precise mechanisms of action, which will be critical for any future drug

development efforts. This guide provides a foundational understanding of the key

characteristics and experimental considerations for researchers working with these powerful

molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15592520?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/375503812_Chemical_Compounds_from_Leaves_and_Stems_of_Aconitum_carmichaelii
https://www.researchgate.net/scientific-contributions/Jiang-Bo-He-2160447853
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.researchgate.net/publication/282929129_Five_new_C19-diterpenoid_alkaloids_from_Aconitum_carmichaeli
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/Carbon-13_NMR/Interpreting_C-13_NMR_Spectra
https://www.researchgate.net/publication/392598716_C19-Diterpenoid_alkaloids_from_two_plants_of_Aconitum_sinoaxillare_and_Aconitum_chasmanthum
https://www.benchchem.com/product/b15592520#physical-and-chemical-characteristics-of-carmichaenine-c
https://www.benchchem.com/product/b15592520#physical-and-chemical-characteristics-of-carmichaenine-c
https://www.benchchem.com/product/b15592520#physical-and-chemical-characteristics-of-carmichaenine-c
https://www.benchchem.com/product/b15592520#physical-and-chemical-characteristics-of-carmichaenine-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15592520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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